B1574390 OBP-801

OBP-801

Katalognummer: B1574390
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OBP-801, also known as YM-753 or Spiruchostatin A, is a novel, small-molecule histone deacetylase (HDAC) inhibitor of exceptional potency for research applications. It functions by specifically and strongly inhibiting HDAC activity, leading to increased acetylation of histone and non-histone proteins. This epigenetic modulation promotes the expression of tumor suppressor genes and induces both apoptotic and autophagic cell death in cancer cells. Pre-clinical studies indicate that OBP-801 exhibits the most potent HDAC inhibitory activity in its class, significantly outperforming other inhibitors like vorinostat . In oncology research, OBP-801 demonstrates broad efficacy across various cancer types. It induces M-phase cell cycle arrest and apoptosis in models of aggressive cancers, including rhabdomyosarcoma, triple-negative breast cancer, and clear cell renal cell carcinoma (ccRCC) . Its mechanism involves suppressing key survival proteins such as survivin and Bcl-xL . Notably, recent studies highlight its immunomodulatory potential; OBP-801 upregulates the immunoproteasome subunit LMP2, enhancing MHC class I presentation on cancer cells. This makes it a promising candidate for combination research with immune checkpoint inhibitors like anti-PD-1 antibodies, significantly improving anti-tumor responses in ccRCC models . Beyond oncology, OBP-801 shows significant utility in fibrosis research. As a pluripotent epigenetic regulator, it potently inhibits the expression of fibrotic genes and extracellular matrix deposition at very low concentrations. In a model of glaucoma filtration surgery, OBP-801 treatment effectively maintained filtering blebs by suppressing TGF-β signaling, collagen production, and myofibroblast transition, demonstrating its potential for anti-fibrotic applications . With its chemical formula C20H31N3O6S2 and a mechanism targeting HDAC1, OBP-801 is a versatile and powerful tool for researchers investigating epigenetics, cancer therapeutics, immuno-oncology, and fibrotic diseases . This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

Aussehen

Solid powder

Synonyme

OBP-801;  OBP 801;  OBP801.; unknown

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Pharmacodynamic Properties of HDAC Inhibitors

Compound Class HDAC Inhibition (IC50) Primary Targets Key Mechanisms
OBP-801 Cyclic depsipeptide 2 nM Class I HDACs Induces M-phase arrest, apoptosis, LMP2/MHC-I upregulation
Vorinostat Hydroxamate ~100 nM Pan-HDAC Cell cycle arrest (G1), ROS-mediated apoptosis
Romidepsin Cyclic tetrapeptide ~36 nM Class I HDACs Apoptosis via p21 activation, ER stress
Belinostat Hydroxamate ~150 nM Pan-HDAC Caspase activation, DNA damage response

Key Findings :

  • OBP-801 exhibits 50-fold higher HDAC inhibitory activity than vorinostat and belinostat .
  • Unlike hydroxamates (vorinostat, belinostat), OBP-801’s cyclic structure enhances target specificity for class I HDACs, reducing off-target effects .
  • Romidepsin, another cyclic peptide, shows lower potency (IC50 ~36 nM) compared to OBP-801 .

Preclinical Efficacy and Synergy with Other Therapies

Antitumor Activity in Solid Tumors

  • Single-Agent Effects: In rhabdomyosarcoma (RMS), OBP-801 induced M-phase arrest and apoptosis at 2.6 nM (IC50), suppressing tumor growth in xenograft models . In prostate cancer, OBP-801 downregulated androgen receptor (AR) via miR-320a upregulation, independent of hormone sensitivity .
  • Combination Therapy :

    • With Eribulin (TNBC) : Synergistic growth inhibition (combination index <1) via survivin/Bcl-xL suppression and MAPK pathway inhibition. OBP-801 reversed Eribulin-induced survivin upregulation, enhancing apoptosis .
    • With Anti-PD-1 (ccRCC) : Increased CD3<sup>+</sup> T-cell infiltration and MHC-I presentation, augmenting checkpoint inhibitor efficacy .
    • With 5-FU/Radiation (Esophageal SCC) : Enhanced cytotoxicity by suppressing thymidylate synthase (TS) expression .

Table 2: Preclinical Combination Efficacy

Cancer Type Combination Partner Synergy Mechanism Outcome
TNBC Eribulin Survivin/Bcl-xL downregulation 72% growth inhibition (SUM159PT cells)
ccRCC Anti-PD-1 LMP2/MHC-I upregulation 50% reduction in tumor volume (mouse models)
Myxofibrosarcoma Pazopanib/Akt-mTORi G2-phase arrest Enhanced apoptosis vs. monotherapy

Clinical Progress

  • Stable disease rate: 37.5% across doses .
  • Comparison with Approved HDAC Inhibitors: Compound Approved Indications Common Adverse Events OBP-801 Under investigation Anemia, fatigue, hypertriglyceridemia Vorinostat Cutaneous T-cell lymphoma Diarrhea, fatigue, thrombocytopenia Romidepsin Peripheral T-cell lymphoma Nausea, ECG abnormalities

Notable Limitations:

  • OBP-801’s development in oncology was paused due to DLTs in early trials, prompting a shift to explore lower-dose combinations and non-oncology applications (e.g., glaucoma) .

Advantages and Unmet Needs

  • Advantages: Superior HDAC inhibition potency and class I specificity . Dual antitumor and immunomodulatory effects (e.g., MHC-I upregulation) .
  • Challenges: Narrow therapeutic window in monotherapy. Limited clinical data beyond phase I.

Q & A

Q. What is the primary mechanism of action of OBP-801 in cancer cells?

OBP-801 is a histone deacetylase (HDAC) inhibitor that selectively targets Class I HDACs. It induces hyperacetylation of histones (e.g., H3 and H4), leading to chromatin remodeling, transcriptional activation of tumor suppressor genes (e.g., p21), and subsequent cell cycle arrest (G1, G2/M, or M-phase) and apoptosis. Key markers include increased p21 expression, reduced survivin levels, and caspase-3 activation .

Q. What experimental models are used to evaluate OBP-801’s antitumor effects?

  • In vitro: RMS (Rh30, RD), TNBC (SUM159PT, MDA-MB-231), and myxofibrosarcoma (NMFH-1, NMFH-2) cell lines. Assays include WST-8 for viability, flow cytometry for cell cycle/apoptosis, and Western blotting for protein expression .
  • In vivo: BALB/c nu/nu mouse xenograft models, with tumor growth monitored via bioluminescence (e.g., Rh30-luc cells) or caliper measurements. Dosing: 10 mg/kg intraperitoneally, 3×/week .

Q. How is apoptosis assessed in OBP-801-treated cells?

  • Flow cytometry: Annexin V/PI staining to distinguish early/late apoptosis.
  • Immunoblotting: Detection of cleaved caspase-3 and PARP.
  • Morphological analysis: γH2AX staining for DNA damage and immunofluorescence for mitotic catastrophe (e.g., chromosome misalignment) .

Advanced Research Questions

Q. How does OBP-801 induce mitotic catastrophe, and what markers validate this process?

OBP-801 disrupts mitosis by impairing spindle assembly and survivin recruitment to centrosomes, leading to chromosome misalignment. Markers include:

  • γH2AX: Indicates DNA double-strand breaks.
  • Survivin downregulation: Measured via Western blot or immunocytochemistry.
  • Abnormal mitotic figures: Visualized by α-tubulin/CREST staining .

Q. What strategies optimize OBP-801’s synergy with chemotherapy agents?

  • With eribulin (TNBC): OBP-801 suppresses eribulin-induced survivin/Bcl-xL upregulation, enhancing apoptosis. Use low-dose OBP-801 (2.75 nM) to avoid ROS-mediated toxicity .
  • With amrubicin (SQCLC): OBP-801 induces TXNIP, which amplifies oxidative stress from amrubicin. In vivo: 10 mg/kg OBP-801 + 5 mg/kg amrubicin reduces tumor volume by >50% .
  • With pazopanib (myxofibrosarcoma): Combination enhances G2/M arrest via Akt-mTOR pathway modulation .

Q. How can discrepancies in OBP-801’s IC50 values across cell lines be resolved?

  • Standardize assays: Use WST-8 or MTT under consistent conditions (e.g., 72-hour exposure).
  • Control for HDAC isoform expression: Class I HDAC selectivity may vary; validate via qPCR or isoform-specific inhibitors.
  • Assess drug uptake: LC-MS/MS to quantify intracellular OBP-801 levels .

Q. What in vivo dosing protocols balance efficacy and toxicity?

  • Tumor models: 10 mg/kg, 3×/week (RMS, SQCLC) achieves tumor suppression without weight loss.
  • Pharmacokinetics: Monitor OBP-801 and its metabolite (OBP-801-SH) via HPLC; no accumulation observed in Phase Ia trials .

Q. How does OBP-801’s HDAC isoform selectivity influence its therapeutic window?

OBP-801 primarily inhibits Class I HDACs (vs. pan-HDAC inhibitors like vorinostat), reducing toxicity in normal cells (e.g., fibroblasts IC50 = 30 µM vs. 1.8–2.6 nM in RMS). Validate selectivity using HDAC isoform knockdown models .

Methodological Recommendations

  • Contradiction analysis: Compare OBP-801’s effects across cell lines using unified protocols (e.g., exposure time, serum concentration) .
  • Biomarker validation: Use ChIP-seq to map histone acetylation changes and RNA-seq to identify OBP-801-regulated genes .
  • Clinical translation: Refer to Phase Ia trial data (NCT02414516) for safety benchmarks in solid tumors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.